molecular formula C15H27N5O6 B175020 (2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid CAS No. 10491-09-5

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid

Cat. No.: B175020
CAS No.: 10491-09-5
M. Wt: 373.4 g/mol
InChI Key: XXAUOPDVAKGRPR-VVULQXIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid is a useful research compound. Its molecular formula is C15H27N5O6 and its molecular weight is 373.4 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound Ala-Ala-Ala-Ala-Ala, also known as a pentapeptide of alanine, primarily targets the glucocorticoid receptor modulator (GRM) . The GRM plays a crucial role in the regulation of various physiological processes, including immune response, metabolism, and cell growth .

Mode of Action

The pentapeptide interacts with its target, the GRM, through a process known as conjugation . This interaction results in changes to the physical properties of the antibody-drug conjugate (ADC), including solubility, hydrophobicity, and aggregation .

Biochemical Pathways

The biochemical pathway of Ala-Ala-Ala-Ala-Ala involves the 5-aminolevulinic acid (ALA) biosynthetic and metabolic pathways . ALA is a precursor of all tetrapyrroles such as chlorophyll, heme, and siroheme . After ALA biosynthesis, two ALA molecules are coalesced to form a pyrrol ring, called porphobilinogen (PBG); this reaction is catalyzed by ALA dehydratase (ALAD) .

Pharmacokinetics

It’s known that the pentapeptide allows a maximum drug load of 10 while affording adcs with low aggregation

Result of Action

The result of the action of Ala-Ala-Ala-Ala-Ala is primarily observed in its ability to enhance the physical properties of the ADC, particularly in terms of solubility, hydrophobicity, and aggregation . This leads to an improved therapeutic index of the ADC, which ultimately enhances the efficacy of the drug .

Action Environment

The action environment of Ala-Ala-Ala-Ala-Ala can influence its action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the interaction of the pentapeptide with its target, the GRM . .

Properties

IUPAC Name

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N5O6/c1-6(16)11(21)17-7(2)12(22)18-8(3)13(23)19-9(4)14(24)20-10(5)15(25)26/h6-10H,16H2,1-5H3,(H,17,21)(H,18,22)(H,19,23)(H,20,24)(H,25,26)/t6-,7-,8-,9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXAUOPDVAKGRPR-VVULQXIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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